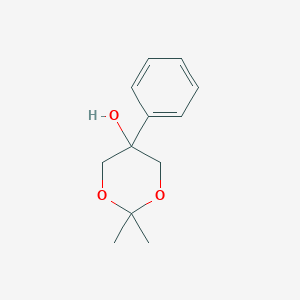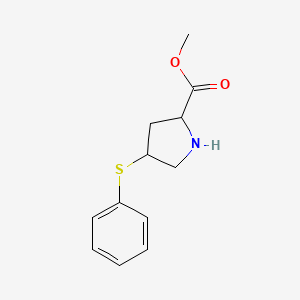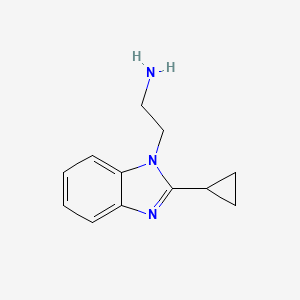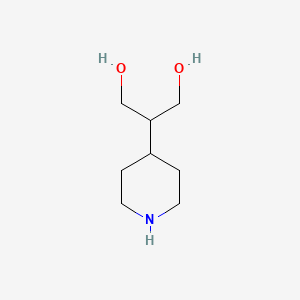
2,2-Dimethyl-5-phenyl-1,3-dioxan-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-5-phenyl-1,3-dioxan-5-ol is an organic compound with the molecular formula C12H16O3. It is a cyclic acetal, characterized by a dioxane ring substituted with phenyl and dimethyl groups. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,2-Dimethyl-5-phenyl-1,3-dioxan-5-ol can be synthesized through the condensation of glycerol with benzaldehyde in the presence of an acidic catalyst such as p-toluenesulfonic acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the dioxane ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of cationic acidic resins as catalysts can enhance the efficiency and selectivity of the reaction .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction of this compound can yield alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Reagents such as halogens (e.g., bromine) and strong bases (e.g., sodium hydroxide) are used in substitution reactions.
Major Products:
Oxidation: Formation of phenyl-substituted ketones or aldehydes.
Reduction: Formation of phenyl-substituted alcohols.
Substitution: Formation of various substituted dioxane derivatives.
Applications De Recherche Scientifique
2,2-Dimethyl-5-phenyl-1,3-dioxan-5-ol has diverse applications in scientific research:
Biology: Its derivatives are studied for potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is used in the development of drug delivery systems and as a building block for active pharmaceutical ingredients.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-5-phenyl-1,3-dioxan-5-ol involves its ability to undergo ring-opening polymerization and other chemical transformations. The dioxane ring can interact with various molecular targets, facilitating the formation of new chemical bonds and structures. This compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of its substituents, which modulate its chemical behavior .
Comparaison Avec Des Composés Similaires
2-Phenyl-1,3-dioxan-5-ol: Similar structure but lacks the dimethyl substitution, affecting its reactivity and stability.
2,2-Dimethyl-1,3-dioxan-5-one: Contains a ketone group instead of a hydroxyl group, leading to different chemical properties and applications.
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane:
Uniqueness: 2,2-Dimethyl-5-phenyl-1,3-dioxan-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical properties such as enhanced stability and reactivity. This makes it a valuable compound in various synthetic and industrial applications .
Propriétés
Formule moléculaire |
C12H16O3 |
|---|---|
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
2,2-dimethyl-5-phenyl-1,3-dioxan-5-ol |
InChI |
InChI=1S/C12H16O3/c1-11(2)14-8-12(13,9-15-11)10-6-4-3-5-7-10/h3-7,13H,8-9H2,1-2H3 |
Clé InChI |
BWVFUKILTREFDM-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCC(CO1)(C2=CC=CC=C2)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13240298.png)

![6-[(But-2-yn-1-yl)amino]-2-methylpyrimidine-4-carboxylic acid](/img/structure/B13240307.png)
![tert-Butyl 7'-methyl-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13240308.png)

![2-[(4,4-Dimethylcyclohexyl)amino]butan-1-ol](/img/structure/B13240318.png)

![8,8-Dimethyl-2-(3-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13240346.png)
![([4-(4-Fluorophenyl)-4H-1,2,4-triazol-3-YL]methyl)(methyl)amine](/img/structure/B13240349.png)

![5-Oxa-2-azaspiro[3.6]decane](/img/structure/B13240360.png)


![1-(6-[Methyl(propan-2-YL)amino]pyridin-3-YL)ethan-1-OL](/img/structure/B13240395.png)
